2,4-Dichlorobenzaldehyde
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of chlorobenzaldehydes has been extensively studied, revealing insights into their geometric configurations. For instance, 2-chlorobenzaldehyde exhibits a mixture of cis and trans conformers, with bond distances and angles suggesting a significant degree of conjugation within the molecule (L. Schāfer, S. Samdal, & K. Hedberg, 1976). These structural characteristics are crucial for understanding the reactivity and physical properties of 2,4-dichlorobenzaldehyde.
Chemical Reactions and Properties
2,4-Dichlorobenzaldehyde participates in various chemical reactions, thanks to its reactive aldehyde group and the electron-withdrawing effect of the chlorine substituents. These reactions include condensation to form Schiff bases (Guo-Biao Cao, 2009), which are crucial in synthesizing numerous organic compounds, highlighting its versatility in organic synthesis.
Physical Properties Analysis
The physical properties of 2,4-dichlorobenzaldehyde, such as melting point and solubility, are influenced by its molecular structure. For example, the heat capacity and thermodynamic properties of the compound have been measured, providing valuable data for its use in different chemical contexts (Shaoxu Wang et al., 2004).
Chemical Properties Analysis
2,4-Dichlorobenzaldehyde's chemical properties, including reactivity with various organic and inorganic reagents, stem from its dichloro and aldehyde functional groups. These groups facilitate a range of reactions, such as the Knoevenagel condensation, contributing to its broad utility in organic synthesis (A. D. Kumar et al., 2016).
- (Zhang Huai-yuan, 2010)
- (L. Schāfer, S. Samdal, & K. Hedberg, 1976)
- (Guo-Biao Cao, 2009)
- (Shaoxu Wang et al., 2004)
- (A. D. Kumar et al., 2016)
Scientific Research Applications
Raw Material for Pharmaceuticals and Other Products : It is an essential raw material for the production of pharmaceuticals, pesticides, cosmetics, and dyestuffs, with increasing demand both domestically and internationally (Han, 2002).
Thermodynamic Properties : The compound has specific thermodynamic properties such as a heat capacity of 347.24 kJ/mol, making it relevant in chemical thermodynamics research (Shaoxu Wang et al., 2004).
Synthesis of Medical Compounds : It is used in the synthesis of various medical compounds, such as 4-(2′,3′-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate, an impurity in clevidipine butyrate (Zhou Bang-chan, 2014).
Molecular Structure Analysis : Studies on its molecular structure, including electron-diffraction studies of its conformers, provide insights into its chemical properties (L. Schāfer et al., 1976).
NMR Spectra Analysis : It has been used in the automatic analysis of NMR spectra, providing insights into its molecular configurations (P. Diehl & J. Vogt, 1976).
Crystal Structure Studies : The compound's crystal structure has been studied, revealing details like inversion dimers linked by hydrogen bonds (Yu-Feng Li, 2010).
UV-Absorption Properties : Its absorption spectra in various solvents have been analyzed, highlighting how solvents affect its UV-absorption properties (R. Rajalakshmi et al., 2022).
Herbicide Toxicity Research : 2,4-Dichlorobenzaldehyde has been studied in the context of herbicide toxicity, with research focusing on molecular biology and pesticide degradation (Natana Raquel Zuanazzi et al., 2020).
Antihypertensive Effects : Some derivatives of dichlorobenzaldehydes, including 2,4-dichlorobenzaldehyde, have been studied for their antihypertensive effects (J. Warren et al., 1977).
Analytical Chemistry Applications : It is used in analytical chemistry, for instance, in determining its concentration using HPLC with high accuracy and recovery rates (Wu Ning-kun, 2005).
Safety And Hazards
properties
IUPAC Name |
2,4-dichlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFBEAASFUWWHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O | |
Record name | 2,4-DICHLOROBENZALDEHYDE | |
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DSSTOX Substance ID |
DTXSID1022130 | |
Record name | 2,4-Dichlorobenzaldehyde | |
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Molecular Weight |
175.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-dichlorobenzaldehyde appears as white crystalline solid or off-white chunky solid with black specks and a pungent odor. Average shelf life 1 year in a closed container. (NTP, 1992) | |
Record name | 2,4-DICHLOROBENZALDEHYDE | |
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Boiling Point |
451 °F at 760 mmHg (NTP, 1992) | |
Record name | 2,4-DICHLOROBENZALDEHYDE | |
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Flash Point |
275 °F (NTP, 1992) | |
Record name | 2,4-DICHLOROBENZALDEHYDE | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992) | |
Record name | 2,4-DICHLOROBENZALDEHYDE | |
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Density |
1.33 at 212 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 2,4-DICHLOROBENZALDEHYDE | |
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Product Name |
2,4-Dichlorobenzaldehyde | |
CAS RN |
874-42-0 | |
Record name | 2,4-DICHLOROBENZALDEHYDE | |
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Record name | 2,4-Dichlorobenzaldehyde | |
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Record name | 2,4-Dichlorobenzaldehyde | |
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Record name | 2,4-DICHLOROBENZALDEHYDE | |
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Record name | Benzaldehyde, 2,4-dichloro- | |
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Record name | 2,4-Dichlorobenzaldehyde | |
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Record name | 2,4-dichlorobenzaldehyde | |
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Record name | 2,4-DICHLOROBENZALDEHYDE | |
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Melting Point |
156 to 163 °F (NTP, 1992) | |
Record name | 2,4-DICHLOROBENZALDEHYDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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